molecular formula C41H30Cl2N2O4 B322504 2-(4-CHLOROPHENOXY)-N-[4-(9-{4-[2-(4-CHLOROPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE

2-(4-CHLOROPHENOXY)-N-[4-(9-{4-[2-(4-CHLOROPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE

Cat. No.: B322504
M. Wt: 685.6 g/mol
InChI Key: OHJBRPSKYMLGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENOXY)-N-[4-(9-{4-[2-(4-CHLOROPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-[4-(9-{4-[2-(4-CHLOROPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE typically involves multiple steps, including nucleophilic aromatic substitution and acylation reactions. One method involves the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N-[4-(9-{4-[2-(4-CHLOROPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: Quinones formed from oxidation can be reduced back to phenols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N-[4-(9-{4-[2-(4-CHLOROPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-[4-(9-{4-[2-(4-CHLOROPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: A simpler analog with similar phenoxy and chloro groups.

    4-(4-chlorophenoxy)aniline: Contains the phenoxy and chloro groups but lacks the complex fluorenyl structure.

    9-(4-aminophenyl)-9H-fluorene: Shares the fluorenyl structure but differs in the functional groups attached.

Uniqueness

2-(4-CHLOROPHENOXY)-N-[4-(9-{4-[2-(4-CHLOROPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is unique due to its combination of multiple aromatic rings and functional groups, which confer specific chemical and biological properties not found in simpler analogs. This complexity allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C41H30Cl2N2O4

Molecular Weight

685.6 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[9-[4-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]fluoren-9-yl]phenyl]acetamide

InChI

InChI=1S/C41H30Cl2N2O4/c42-29-13-21-33(22-14-29)48-25-39(46)44-31-17-9-27(10-18-31)41(37-7-3-1-5-35(37)36-6-2-4-8-38(36)41)28-11-19-32(20-12-28)45-40(47)26-49-34-23-15-30(43)16-24-34/h1-24H,25-26H2,(H,44,46)(H,45,47)

InChI Key

OHJBRPSKYMLGRC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)NC(=O)COC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)NC(=O)COC7=CC=C(C=C7)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)NC(=O)COC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)NC(=O)COC7=CC=C(C=C7)Cl

Origin of Product

United States

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